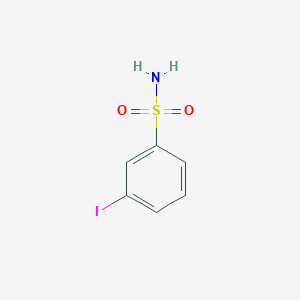

3-Yodobencenosulfonamida

Descripción general

Descripción

3-Iodobenzenesulfonamide is a chemical compound with the molecular formula C6H6INO2S . It has an average mass of 283.087 Da and a monoisotopic mass of 282.916382 Da . It is widely used in the field of organic chemistry due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 3-Iodobenzenesulfonamide consists of a benzene ring substituted with an iodine atom and a sulfonamide group . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 402.4±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis

3-Iodobenzenesulfonamide has a molar refractivity of 52.1±0.4 cm3, a polar surface area of 69 Å2, and a polarizability of 20.7±0.5 10-24 cm3 . It also has a surface tension of 57.6±3.0 dyne/cm and a molar volume of 140.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis de sulfonimidados

IBSA se puede utilizar en la síntesis de sulfonimidados, una clase de compuestos organosulfurados . Los sulfonimidados se han utilizado como precursores de polímeros, candidatos a fármacos de sulfoximina y sulfonimidamida, y como reactivos de transferencia de alquilo .

Bloques de construcción para compuestos de azufre(VI)

Los sulfonimidados, que se pueden sintetizar a partir de IBSA, se han encontrado usos como bloques de construcción para acceder a compuestos de azufre(VI) alternativos .

Reactivos de transferencia de alquilo

Los sulfonimidados se han encontrado usos como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles .

Síntesis de polímeros

En el caso de la síntesis de polímeros, la descomposición de sulfonimidados a temperaturas elevadas demostró ser una forma novedosa de acceder a polímeros de poli(oxotiazena) .

Actividad antibacteriana

Las sulfonamidas, una clase de fármacos antimicrobianos sintéticos que se utilizan farmacológicamente como un espectro amplio para el tratamiento de infecciones bacterianas humanas y animales, se pueden sintetizar a partir de IBSA .

Tratamiento de diversas enfermedades

Las sulfonamidas exhiben una gama de actividades farmacológicas, como la anti-anhidrasa carbónica y la anti-t dihidrofolato reductasa, lo que les permite desempeñar un papel en el tratamiento de una gama diversa de estados de enfermedad, como diuresis, hipoglucemia, tiroiditis, inflamación y glaucoma .

Medicina veterinaria

La sulfametazina (SMZ), un fármaco sulfonamida de uso común en medicina veterinaria que actúa como un compuesto antibacteriano para tratar enfermedades del ganado, como infecciones gastrointestinales y del tracto respiratorio, se puede sintetizar a partir de IBSA .

Mecanismo De Acción

Target of Action

3-Iodobenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

3-Iodobenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking the structure of PABA, 3-Iodobenzenesulfonamide binds to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways that rely on this essential compound . Folic acid is crucial for the synthesis of nucleic acids, and its deficiency can lead to impaired DNA synthesis and cell division . This results in the bacteriostatic effect of 3-Iodobenzenesulfonamide, limiting the growth and multiplication of bacteria .

Pharmacokinetics

They are readily absorbed orally, and high levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of 3-Iodobenzenesulfonamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential compound for bacterial survival, 3-Iodobenzenesulfonamide exerts a bacteriostatic effect .

Action Environment

The efficacy and stability of 3-Iodobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that the bacterial environment and its history of drug exposure can significantly impact the effectiveness of 3-Iodobenzenesulfonamide .

Safety and Hazards

Propiedades

IUPAC Name |

3-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQBCIQHOXPLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459197 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50702-39-1 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

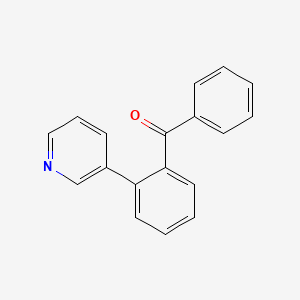

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)

![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)